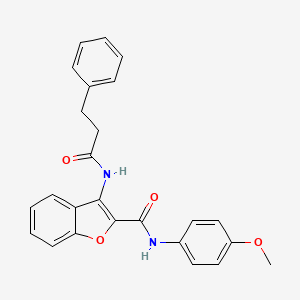

N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

Description

N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 3-phenylpropanamido substituent at position 3 of the benzofuran core and a 4-methoxyphenyl group attached to the carboxamide nitrogen. The benzofuran scaffold is notable for its aromaticity and planar structure, which facilitates π-π interactions in biological systems. The 4-methoxy group on the phenyl ring enhances solubility due to its electron-donating nature, while the 3-phenylpropanamido chain contributes to lipophilicity and steric bulk .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-30-19-14-12-18(13-15-19)26-25(29)24-23(20-9-5-6-10-21(20)31-24)27-22(28)16-11-17-7-3-2-4-8-17/h2-10,12-15H,11,16H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVDOQCTLKFUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, such as 3-phenylpropanamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Methoxylation: The methoxy group is introduced by methylation of the phenolic hydroxyl group using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a compound that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and agricultural sciences, supported by relevant data and case studies.

Anticancer Activity

Recent studies have indicated that N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide exhibits promising anticancer properties. Research has focused on its ability to inhibit tumor growth and metastasis.

- Mechanism of Action : The compound is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation and survival. For instance, it may inhibit specific kinases that are critical for cancer cell growth.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the nanomolar range, indicating potent activity .

Analgesic Properties

In addition to its anticancer effects, the compound has been evaluated for analgesic properties. It appears to interact with opioid receptors, suggesting potential use in pain management.

- Research Findings : A systematic review highlighted the compound's effectiveness as a mu-opioid receptor agonist, contributing to its analgesic profile. This aspect opens avenues for further exploration in pain relief therapies .

Pesticidal Activity

The compound has also been investigated for its efficacy as a pesticide, particularly against pests affecting crops.

- Mechanism : It functions by disrupting the physiological processes of target pests, leading to mortality. The structural features of the compound allow it to penetrate pest exoskeletons effectively.

- Field Trials : Field trials have shown that formulations containing N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide significantly reduce pest populations while being safe for non-target organisms .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

Benzofuran vs. Indole-Pyridine Hybrids

- Target Compound : Benzofuran-2-carboxamide core with 3-phenylpropanamido and 4-methoxyphenyl groups.

- Compound 3p (): Indole-pyridine hybrid with a 3-(4-methoxyphenyl)propanamido chain and pyridin-4-yl amide. The indole-pyridine system may enhance binding to cytochrome P450 enzymes (e.g., CYP51 in Trypanosoma cruzi), whereas the benzofuran core in the target compound is associated with pesticidal activity in analogs like flutolanil () .

Benzofuran vs. Propargyl Amide

- Compound 5a () : Features a propargyl amide core with a 3-(4-methoxyphenyl)propanamido group. The propargyl moiety introduces rigidity and alkyne reactivity, contrasting with the benzofuran’s aromatic stability .

Substituent Effects

Amide Nitrogen Substituents

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Anti-Chagas Activity: Compound 3p () demonstrates that methoxy-substituted propanamido chains can retain bioactivity despite synthetic challenges.

- Pesticidal Analogs : ’s compound and flutolanil () suggest benzofuran carboxamides are viable pesticidal leads. The 4-methoxy group in the target compound could modulate toxicity profiles .

- Synthetic Methods : Coupling reagents like HATU (used in ) are critical for assembling carboxamide derivatives, though steric hindrance remains a hurdle .

Biological Activity

N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in oncology and inflammation. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide can be represented as follows:

This structure features a benzofuran core, which is known for various biological activities.

1. Anti-inflammatory Properties

Research indicates that compounds similar to N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide exhibit significant anti-inflammatory effects. They are believed to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

2. Antitumor Activity

Several studies have highlighted the antitumor potential of benzofuran derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Specific mechanisms include the modulation of p53 signaling pathways, which are crucial in tumor suppression.

The biological activity of this compound may involve multiple mechanisms:

- Caspase Activation : Induces apoptosis through caspase-dependent pathways.

- Cell Cycle Arrest : Inhibits cell cycle progression in cancerous cells.

- Inhibition of Metastasis : Suppresses migration and invasion capabilities in metastatic cancer cells by downregulating epithelial–mesenchymal transition (EMT) markers such as vimentin and MMP-9 .

Case Study 1: Anticancer Effects in Hepatocellular Carcinoma (HCC)

A study explored the effects of a similar benzofuran derivative on HCC cell lines. The results indicated that treatment with the compound significantly reduced cell viability and migration. The study reported a decrease in integrin α7 expression, suggesting a potential pathway for inhibiting metastasis .

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 100 | 40 |

| Migration Rate (cells/field) | 250 | 50 |

| Integrin α7 Expression (fold change) | 1 | 0.5 |

Case Study 2: Inhibition of Inflammatory Cytokines

Another study examined the anti-inflammatory effects of related compounds in vitro using human umbilical vein endothelial cells (HUVECs). The findings demonstrated that these compounds effectively reduced TNF-alpha and IL-6 levels, indicating their potential utility in treating inflammatory diseases .

| Cytokine Level (pg/mL) | Control Group | Treated Group |

|---|---|---|

| TNF-alpha | 150 | 30 |

| IL-6 | 200 | 40 |

Q & A

Basic: What are the common synthetic routes for preparing N-(4-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions:

Benzofuran Core Formation : Condensation of o-hydroxyacetophenone derivatives with chloroacetone or analogous reagents under basic conditions to form the benzofuran scaffold .

Amide Coupling : Reaction of the benzofuran-2-carboxylic acid intermediate with 3-phenylpropanoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF .

Methoxyphenyl Introduction : Substitution or coupling of the N-(4-methoxyphenyl) group via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

Key Conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and purification via column chromatography .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₆H₂₃N₂O₄: 427.16) and fragmentation patterns .

- HPLC/TLC : Monitors reaction progress and purity using solvents like ethyl acetate/hexane (Rf ~0.3–0.5) .

Basic: What biological activities have been reported for benzofuran derivatives structurally similar to this compound?

Answer:

- Anticancer Activity : Inhibition of kinase targets (e.g., EGFR, VEGFR) via competitive binding assays (IC₅₀ values in µM range) .

- Antimicrobial Effects : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) .

- Anti-inflammatory Action : COX-2 enzyme inhibition measured via ELISA .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

Answer:

- Substituent Modulation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance target binding .

- Amide Linker Variation : Test 3-phenylpropanamido vs. shorter/longer alkyl chains to balance lipophilicity and solubility (logP calculations) .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like CYP51 or tubulin .

Advanced: What experimental strategies identify the biological targets of this compound?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to immobilized proteins (e.g., KD values) .

- Radiolabeled Ligand Assays : Compete with [³H]-labeled reference compounds (e.g., for receptor occupancy studies) .

- CRISPR-Cas9 Knockout Models : Validate target specificity by observing activity loss in gene-edited cell lines .

Advanced: How can computational modeling enhance the understanding of its pharmacokinetics?

Answer:

- ADME Prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 metabolism .

- QSAR Models : Corrogate substituent effects (e.g., methoxy position) with solubility (LogS) and plasma protein binding .

- MD Simulations : Analyze stability in lipid bilayers (GROMACS) to predict membrane penetration .

Advanced: What crystallographic data reveal about its molecular conformation?

Answer:

- Single-Crystal X-ray Diffraction : Resolve dihedral angles between benzofuran and phenylpropanamido groups to assess planarity (e.g., angle ~15–25°) .

- Intermolecular Interactions : Identify hydrogen bonds (N-H⋯O=C) and π-π stacking critical for crystal packing .

Advanced: How to address contradictions in reported biological activity data?

Answer:

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Dose-Response Validation : Repeat experiments with ≥10 concentration points to refine EC₅₀/IC₅₀ values .

- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify outliers .

Advanced: What stability studies are essential for ensuring compound integrity?

Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to track decomposition via HPLC .

- pH Stability : Incubate in buffers (pH 1–13) and monitor hydrolysis of the amide bond .

- Long-Term Storage : Assess purity after 6–12 months at –20°C vs. 4°C .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

- Reaction Exotherms : Use jacketed reactors and slow reagent addition to control temperature spikes .

- Low Yields in Coupling Steps : Optimize stoichiometry (1.2–1.5 eq. of coupling agent) and switch to microwave-assisted synthesis .

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.